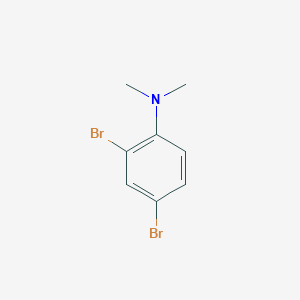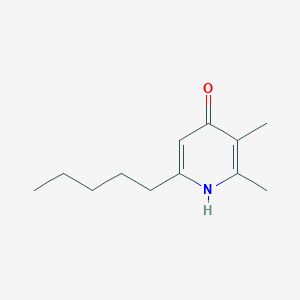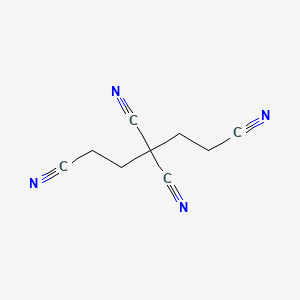
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate is an organophosphorus compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a trichloroethyl group, a phenyl group, and a phosphoramidochloridate moiety. It is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate typically involves the reaction of 2,2,2-trichloroethanol with phenylphosphorodichloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The general reaction scheme is as follows:
CCl3CH2OH+PhPCl2O→CCl3CH2OP(Ph)Cl2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichloroethyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine and triethylamine are often used to neutralize the HCl formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphoramidate, while hydrolysis can produce phosphoric acid derivatives.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate has several applications in scientific research:
Organic Synthesis:
Bioconjugation: The compound can be used to modify biomolecules such as proteins and nucleic acids.
Medicinal Chemistry: It is explored for the synthesis of potential drug candidates and bioactive molecules.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate involves the reactivity of the phosphoramidochloridate moiety. The compound can act as an electrophile, reacting with nucleophiles to form new covalent bonds. The trichloroethyl group can also undergo substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a protecting group for carboxylic acids and other functional groups.
Phenyl N-phenylphosphoramidochloridate: Another organophosphorus compound with similar reactivity but different substituents.
Uniqueness
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate is unique due to the presence of both the trichloroethyl and phosphoramidochloridate groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution reactions and its applications in bioconjugation and medicinal chemistry make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
64350-14-7 |
|---|---|
Formule moléculaire |
C8H8Cl4NO2P |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
N-[chloro(2,2,2-trichloroethoxy)phosphoryl]aniline |
InChI |
InChI=1S/C8H8Cl4NO2P/c9-8(10,11)6-15-16(12,14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Clé InChI |
KHAZBPVUHKYJFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP(=O)(OCC(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)

silane](/img/structure/B14506638.png)


![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)
